molecular formula C17H35NO7 B3161240 N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide CAS No. 869653-90-7

N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide

Cat. No.: B3161240
CAS No.: 869653-90-7
M. Wt: 365.5 g/mol
InChI Key: REPLXGVUTGZQCG-XOSAIJSUSA-N
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Description

N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide is a complex organic compound characterized by its unique structure, which includes a nonanamide backbone and multiple hydroxyl groups

Biochemical Analysis

Biochemical Properties

Nonanoyl-N-hydroxyethylglucamide plays a significant role in biochemical reactions, particularly as an emulsifier. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cGMP-inhibited 3’,5’-cyclic phosphodiesterase B, an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . This interaction influences the enzyme’s activity, thereby affecting various cellular processes.

Cellular Effects

Nonanoyl-N-hydroxyethylglucamide has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cGMP-inhibited 3’,5’-cyclic phosphodiesterase B can alter the levels of cyclic nucleotides within the cell, impacting signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Nonanoyl-N-hydroxyethylglucamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to cGMP-inhibited 3’,5’-cyclic phosphodiesterase B, Nonanoyl-N-hydroxyethylglucamide inhibits the enzyme’s activity, leading to an increase in intracellular cyclic nucleotide levels . This, in turn, affects various downstream signaling pathways and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nonanoyl-N-hydroxyethylglucamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Nonanoyl-N-hydroxyethylglucamide remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of Nonanoyl-N-hydroxyethylglucamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant only above certain concentrations .

Metabolic Pathways

Nonanoyl-N-hydroxyethylglucamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of enzymes such as cGMP-inhibited 3’,5’-cyclic phosphodiesterase B . These interactions influence the overall metabolic state of the cell, leading to changes in energy production and utilization.

Transport and Distribution

Within cells and tissues, Nonanoyl-N-hydroxyethylglucamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of Nonanoyl-N-hydroxyethylglucamide affects its activity and function, influencing cellular processes and signaling pathways.

Subcellular Localization

Nonanoyl-N-hydroxyethylglucamide exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interactions with enzymes and other biomolecules, ultimately affecting cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide typically involves the reaction of nonanoic acid with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including chromatography, are employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide
  • N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide

Uniqueness

N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide is unique due to its specific chain length and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO7/c1-2-3-4-5-6-7-8-15(23)18(9-10-19)11-13(21)16(24)17(25)14(22)12-20/h13-14,16-17,19-22,24-25H,2-12H2,1H3/t13-,14+,16+,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPLXGVUTGZQCG-XOSAIJSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)N(CCO)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide
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N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide
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N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide
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N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide
Reactant of Route 5
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N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide
Reactant of Route 6
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide

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